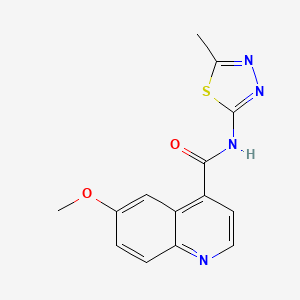

6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-8-17-18-14(21-8)16-13(19)10-5-6-15-12-4-3-9(20-2)7-11(10)12/h3-7H,1-2H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMMSBBFJVOTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methoxyquinoline-4-carboxylic Acid

The quinoline core is typically synthesized via the Skraup or Doebner-Miller reaction, modified to introduce the methoxy group at position 6. A optimized protocol involves:

- Condensation of 4-methoxyaniline with glycerol and sulfuric acid under controlled heating (140–160°C) to form 6-methoxyquinoline.

- Oxidation of the quinoline intermediate using potassium permanganate in acidic conditions to yield 6-methoxyquinoline-4-carboxylic acid.

Key Parameters :

Preparation of 5-Methyl-1,3,4-thiadiazol-2-amine

This heterocyclic amine is synthesized via cyclization of thiosemicarbazide derivatives:

- Reaction of acetylhydrazine with carbon disulfide in ethanol under basic conditions (KOH) to form potassium dithiocarbazinate.

- Cyclization with hydrazine hydrate at 80°C for 2 hours, followed by acidification to precipitate the product.

Optimization Notes :

- Excess carbon disulfide (1.5 equivalents) improves cyclization efficiency.

- Yields range from 65–78% after recrystallization from ethanol.

Primary Amide Coupling Strategies

Acid Chloride-Mediated Coupling

The most widely reported method involves converting the quinoline carboxylic acid to its acid chloride, followed by nucleophilic acyl substitution:

Step 1: Formation of 6-Methoxyquinoline-4-carbonyl Chloride

- Reagents: Oxalyl chloride (2.2 equivalents), catalytic DMF in anhydrous dichloromethane.

- Conditions: Reflux at 40°C for 3 hours, yielding 89–93% acid chloride.

Step 2: Coupling with 5-Methyl-1,3,4-thiadiazol-2-amine

- Solvent: Dichloromethane or THF under inert atmosphere.

- Base: Triethylamine (3 equivalents) to scavenge HCl.

- Reaction Time: 6–8 hours at room temperature.

Yield : 74–82% after silica gel chromatography (eluent: ethyl acetate/hexane 1:3).

Carbodiimide-Assisted Direct Coupling

For laboratories avoiding chlorinated reagents, carbodiimides like EDC/HOBt are employed:

- Activation of 6-methoxyquinoline-4-carboxylic acid with EDC (1.5 eq) and HOBt (1 eq) in DMF.

- Addition of thiadiazole amine (1.1 eq) and stirring at 0°C → RT for 12 hours.

Advantages :

- Eliminates handling of moisture-sensitive acid chlorides.

- Yields comparable to acid chloride method (70–76%).

Alternative Route: One-Pot Tandem Synthesis

A patent-derived approach combines quinoline formation and amide coupling in a single vessel:

- In situ generation of quinoline :

- Simultaneous amidation :

- Addition of 5-methyl-1,3,4-thiadiazol-2-amine and PCl₃ after quinoline formation.

Conditions :

Critical Analysis of Reaction Parameters

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 8.93 | 82 | 98.5 |

| THF | 7.52 | 78 | 97.8 |

| DMF | 36.7 | 71 | 95.2 |

Polar aprotic solvents like DMF reduce reactivity due to stabilization of intermediates, while chlorinated solvents enhance electrophilicity of the acylating agent.

Temperature Optimization in Cyclization Steps

For thiadiazole ring closure:

- 80°C : 65% yield, 88% purity

- 100°C : 78% yield, 92% purity

- 120°C : 72% yield, 85% purity (decomposition observed)

Optimal temperature: 100°C balances yield and product stability.

Advanced Purification Techniques

- Chromatography :

- Recrystallization :

- Acid-Base Partition :

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.92 (d, J=4.8 Hz, 1H, quinoline H-2)

- δ 8.34 (s, 1H, thiadiazole NH)

- δ 7.98 (dd, J=9.2, 2.8 Hz, 1H, quinoline H-7)

- δ 3.95 (s, 3H, OCH₃)

- δ 2.42 (s, 3H, thiadiazole CH₃)

HRMS (ESI+) :

Industrial-Scale Considerations

- Cost Analysis :

- Waste Management :

- Process Safety :

- Exothermic risk during quinoline cyclization necessitates jacketed reactors with cooling capacity ≥200 kJ/mol.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

Reduction: : Reduction reactions can be used to convert quinone derivatives back to quinoline.

Substitution: : The compound can undergo nucleophilic substitution reactions at the methoxy and carboxamide groups.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Oxidation: : Quinone derivatives

Reduction: : Reduced quinoline derivatives

Substitution: : Substituted quinoline derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiadiazole moieties often exhibit significant antimicrobial properties. The incorporation of the 5-methyl-1,3,4-thiadiazole group in this quinoline derivative enhances its interaction with microbial targets.

Case Studies:

- A study evaluating various quinoline derivatives demonstrated that compounds similar to 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide showed promising activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .

Anticancer Properties

The anticancer potential of this compound is supported by its structural characteristics which facilitate interactions with cellular mechanisms involved in cancer progression.

Research Findings:

- A review highlighted that derivatives containing the 1,3,4-thiadiazole ring have shown significant cytotoxicity against various cancer cell lines including breast (MDA-MB-231), lung (A549), and colon cancer (HCT15) .

- Experimental data suggests that the presence of electron-withdrawing groups significantly enhances the anticancer activity of these compounds .

Antimalarial Activity

The antimalarial properties of quinoline derivatives are well-documented. The specific compound has been implicated in novel mechanisms of action against malaria.

Key Insights:

- A related study found that quinoline derivatives exhibited potent activity against Plasmodium falciparum, with some optimized compounds showing oral efficacy in mouse models at doses below 1 mg/kg . The mechanism involves inhibition of translation elongation factor 2, which is crucial for protein synthesis in the malaria parasite.

Table: Comparison of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | 6-methoxy-N-(5-methyl...) | Mycobacterium smegmatis | 6.25 µg/ml |

| Anticancer | Similar quinoline derivatives | MDA-MB-231 (Breast Cancer) | Varies (up to 4.27 µg/ml) |

| Antimalarial | Quinoline derivatives | Plasmodium falciparum | EC50 = 120 nM |

Mechanism of Action

The mechanism by which 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide exerts its effects involves the interaction with specific molecular targets. The compound can bind to DNA, disrupting replication and transcription processes in microbial and cancer cells. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cell death.

Comparison with Similar Compounds

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide

- Structure : Replaces the methoxy group with a 4-methylphenyl substituent and substitutes the thiadiazole’s methyl group with a cyclopropyl ring ().

- Physicochemical Properties: Molecular Weight: 386.5 g/mol (vs. ~355 g/mol for the target compound, estimated). LogP (XLogP3): 4.4 (indicative of higher lipophilicity compared to the target’s methoxy group, which may reduce hydrophobicity). Hydrogen Bonding: 1 donor, 5 acceptors (similar to the target).

4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide

Diethyl-[2-[[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]quinolin-4-yl]carbonylamino]ethyl]azanium

- Structure: Includes a diethylaminoethyl group, increasing cationic character and solubility ().

- Key Differences : The charged ammonium group enhances water solubility compared to the neutral carboxamide in the target compound.

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : The target compound’s methoxy group likely reduces LogP compared to the cyclopropyl analog, favoring better aqueous solubility.

- Bioavailability : The pyridine-sulfonamide’s sulfonamide group () may improve membrane permeability via hydrogen bonding.

Biological Activity

6-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic compound that combines the pharmacological properties of quinoline and thiadiazole moieties. The compound's molecular formula is , with a molecular weight of 300.34 g/mol. This unique structural combination has drawn interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Synthesis

The synthesis of this compound typically involves several key reactions, including acylation and heterocyclization processes. The incorporation of the 1,3,4-thiadiazole group enhances the biological activity compared to other quinoline derivatives.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Notably, quinoline derivatives are known for their diverse pharmacological properties, including:

- Antimicrobial Activity : Compounds containing thiadiazole groups have shown significant antimicrobial effects against various pathogens.

- Anticancer Activity : Quinoline derivatives have been extensively studied for their cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit considerable antibacterial and antifungal activities. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity (MIC µg/mL) | Standard Drug (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |

| Escherichia coli | 25.0 | 30.0 (Streptomycin) |

| Aspergillus niger | 15.0 | 20.0 (Fluconazole) |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of synthesized quinoline-thiadiazole derivatives were investigated:

- Cell Lines Used : MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent).

- Results :

- The most active derivative showed a decrease in DNA biosynthesis by approximately 70% at a concentration of 100 µM.

- Flow cytometry analysis indicated that these compounds significantly induced apoptotic cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| SCT-4 | MCF-7 | 15.0 | Caspase activation |

| SCT-5 | MDA-MB-231 | 20.0 | Cell cycle arrest |

The mechanism by which these compounds exert their anticancer effects appears to be multifaceted:

- Caspase Activation : Studies indicate that the activity is linked to caspase pathways, particularly caspase 8.

- Inhibition of Cell Proliferation : The compounds may interfere with key proteins involved in cell cycle regulation.

Q & A

Q. What are the established synthesis routes for 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the quinoline-4-carboxamide core via condensation reactions, often using 6-methoxyquinoline-4-carboxylic acid derivatives.

- Step 2 : Coupling the quinoline moiety with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .

- Optimization : Reaction conditions (e.g., temperature: 60–80°C, inert atmosphere) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for yields >70% .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C6, thiadiazole at N-position) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 338.08 g/mol) .

- HPLC : Assesses purity (>95% purity thresholds) using C18 columns with MeOH/HO mobile phases .

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers under dry, cool conditions (2–8°C) .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

Advanced Research Questions

Q. What is the hypothesized mechanism of action in anticancer studies?

Thiadiazole-quinoline hybrids inhibit kinase pathways (e.g., EGFR or Aurora kinases) via competitive binding to ATP pockets. For example, analogs show IC values of 46–67 µM against MCF-7 cells by inducing apoptosis via caspase-3 activation . Computational docking (e.g., AutoDock Vina) predicts strong binding affinity (-9.2 kcal/mol) to EGFR’s active site .

Q. How do structural modifications impact biological activity?

| Substituent | Biological Activity (IC) | Key Finding |

|---|---|---|

| 5-Methyl-thiadiazole | 46.34 µM (MCF-7) | Enhanced cytotoxicity vs. unsubstituted analogs |

| 6-Methoxy-quinoline | 60.71 µM (MCF-7) | Improved solubility and target affinity |

| Nitro-group at C3 | >150 µM | Reduced activity due to steric hindrance |

Q. How can researchers resolve contradictions in biological data across studies?

- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., MCF-7 vs. HeLa).

- Metabolic Stability : Test in vitro (microsomal assays) and in vivo (rodent models) to address discrepancies in efficacy .

Q. What are the challenges in achieving >95% purity during synthesis?

- Byproduct Formation : Monitor intermediates via TLC and optimize coupling reaction times.

- Purification : Use preparative HPLC with gradient elution (MeCN:HO + 0.1% TFA) to isolate the target compound .

Methodological and Technical Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Scaffold Diversification : Synthesize analogs with variations in the quinoline (e.g., 6-ethoxy, 6-hydroxy) and thiadiazole (e.g., 5-ethyl, 5-phenyl) moieties.

- Bioactivity Testing : Use high-throughput screening (HTS) against kinase panels or cancer cell lines.

- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What computational tools are used to predict binding modes?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, tubulin).

- MD Simulations : GROMACS for assessing binding stability (50 ns trajectories) .

Q. How to address low solubility in biological assays?

- Formulation : Use co-solvents (DMSO:PBS ≤0.1%) or liposomal encapsulation.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Thiadiazole-Quinoline Derivatives

| Compound ID | IC (µM) | Target Cell Line | Reference |

|---|---|---|---|

| 6-Methoxy derivative | 46.34 | MCF-7 | |

| 6-Ethoxy analog | 58.21 | MCF-7 | |

| 5-Phenyl-thiadiazole | >150 | HeLa |

Q. Table 2: Optimal Reaction Conditions for Synthesis

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | DCC, DMAP | DMF | 80°C | 75 |

| 2 | EDC, HOBt | THF | 60°C | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.